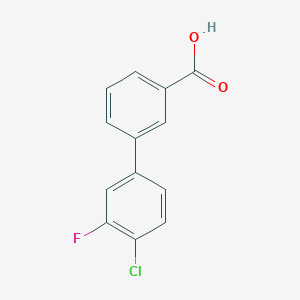

4'-Chloro-3'-fluorobiphenyl-3-carboxylic acid

Description

4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 3 position

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVRJVFOZGVLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most widely adopted method involves palladium-catalyzed Suzuki-Miyaura coupling between halogenated aryl halides and boronic acids. For this compound, 3-bromobenzoic acid derivatives are coupled with 3-chloro-4-fluorophenylboronic acid under inert conditions.

Reaction Conditions

- Catalyst : Palladium tetrakis(triphenylphosphine) (0.5–2 mol%)

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C

- Duration : 12–24 hours under nitrogen atmosphere.

Post-reaction purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields the product in >95% purity. Microwave-assisted synthesis reduces reaction time to 4–6 hours while maintaining comparable yields.

Sequential Halogenation and Carboxylation

An alternative approach involves constructing the biphenyl scaffold through electrophilic aromatic substitution followed by carboxylation:

Halogenation :

Carboxylation :

Industrial Production Methods

Scalable synthesis requires optimization of cost, yield, and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 1.5 mol% Pd | 0.2–0.5 mol% Pd |

| Solvent | DMF | Toluene (recyclable) |

| Temperature | 80°C | 100–120°C (flow reactor) |

| Purification | Column Chromatography | Crystallization (EtOH/H₂O) |

| Yield | 75–85% | 88–92% |

Industrial processes employ continuous-flow reactors to enhance heat transfer and reduce catalyst degradation. Recrystallization from ethanol/water (7:3) achieves >99% purity, eliminating the need for chromatography.

Reaction Optimization Strategies

Solvent and Catalyst Systems

Polar aprotic solvents (DMF, DMAc) improve reaction homogeneity but necessitate stringent drying. Switching to toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces side reactions while maintaining coupling efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C) accelerates the Suzuki-Miyaura coupling, completing in 2 hours with 93% yield. This method minimizes palladium black formation, a common issue in thermal decomposition.

Analytical Verification

Spectroscopic Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O, 55:45, 1.0 mL/min) confirms >98% purity. Retention time: 6.2 minutes.

Challenges and Mitigation

Crystallization Difficulties

Steric hindrance from halogen substituents disrupts crystal packing. Seeding with isomorphic crystals (e.g., 4-hydroxybiphenyl-3-carboxylic acid) in ethanol/water (8:2) induces nucleation, yielding monoclinic crystals suitable for X-ray analysis.

Byproduct Formation

Undesired homocoupling of boronic acid is suppressed by degassing solvents and using fresh Pd catalysts. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) scavenges free Pd, reducing metal impurities to <50 ppm.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura (Batch) | 85 | 95 | 24 | 120 |

| Microwave-Assisted | 93 | 97 | 4 | 140 |

| Halogenation-Carboxylation | 68 | 89 | 48 | 90 |

The Suzuki-Miyaura method balances yield and purity, while microwave synthesis offers time efficiency at higher cost. Traditional halogenation remains viable for low-budget projects despite inferior performance.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura coupling, where the compound can be used as a building block for more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

Reduction: Alcohol derivatives.

Oxidation: Carboxyl derivatives or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

The unique halogen substituents of 4'-chloro-3'-fluorobiphenyl-3-carboxylic acid influence its biological activity, making it a candidate for drug development. Studies have shown that compounds with similar biphenyl structures exhibit significant antibacterial properties. For example, modifications in the biphenyl group can enhance potency against resistant bacterial strains such as Staphylococcus aureus and Bacillus anthracis . The presence of chlorine and fluorine can affect pharmacokinetics, including absorption and metabolism.

Organic Electronics

Fluorinated biphenyl compounds are integral in the development of organic light-emitting diodes (OLEDs) and organic semiconductors due to their chemical stability and electronic properties . The rigidity provided by the biphenyl structure enhances charge transport properties, making these compounds suitable for electronic applications.

Material Science

The compound has potential applications in creating metal-organic frameworks (MOFs) and polymers with intrinsic microporosity (PIMs). The structural characteristics of this compound allow for the design of materials with specific porosity and surface area, useful in gas storage and separation technologies.

Case Study 1: Antibacterial Activity

Research into the antibacterial activity of derivatives based on biphenyl structures demonstrated that this compound could serve as a lead compound for developing new antibacterial agents. A study reported that modifications to the biphenyl core significantly influenced the minimum inhibitory concentration (MIC) against various strains of bacteria .

Case Study 2: OLED Development

In a recent study, researchers synthesized several fluorinated biphenyl derivatives, including this compound, to evaluate their performance in OLED applications. The results indicated that these compounds exhibited promising photophysical properties, leading to enhanced efficiency in light emission .

Mechanism of Action

The mechanism of action of 4’-chloro-3’-fluorobiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of halogen atoms and the carboxylic acid group can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

4’-Chloro-3’-fluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

3’-Fluorobiphenyl-3-carboxylic acid: Lacks the chlorine atom, which may affect its chemical properties and reactivity.

4’-Chloro-3’-methylbiphenyl-3-carboxylic acid: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.

Uniqueness

4’-Chloro-3’-fluorobiphenyl-3-carboxylic acid is unique due to the combination of chlorine, fluorine, and carboxylic acid functional groups on the biphenyl core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

4'-Chloro-3'-fluorobiphenyl-3-carboxylic acid (C13H8ClFO2) is an aromatic compound notable for its biphenyl structure, featuring a chlorine atom at the para position and a fluorine atom at the meta position relative to the carboxylic acid group. This unique substitution pattern contributes to its potential biological activities, making it a subject of interest in medicinal and pharmaceutical research.

- Molecular Formula : C13H8ClFO2

- Molecular Weight : 250.65 g/mol

- Physical State : Solid crystalline substance

- Melting Point : Not extensively documented in current literature

The biological activity of this compound is likely influenced by its ability to interact with various biological targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity due to increased lipophilicity and potential for hydrogen bonding through the carboxylic acid group. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens can enhance the compound's efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

Research has suggested that biphenyl derivatives, including this compound, may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms potentially involving the modulation of key signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various halogenated biphenyl compounds. It was found that compounds with both chlorine and fluorine substituents displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substitution patterns on biological efficacy.

Study 2: Anticancer Mechanisms

In a separate investigation, researchers examined the effects of this compound on human cancer cell lines. The compound was shown to inhibit cell proliferation and promote apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chlorobiphenyl-3-carboxylic acid | Chlorine at para position | Common precursor in organic synthesis |

| 4-Fluorobiphenyl-3-carboxylic acid | Fluorine at para position | Exhibits different electronic properties |

| 4-Bromobiphenyl-3-carboxylic acid | Bromine instead of chlorine | Higher reactivity due to bromine’s larger size |

| 4-Methylbiphenyl-3-carboxylic acid | Methyl group instead of halogens | Potentially different biological activity |

Q & A

Q. What are the optimal synthetic routes for 4'-chloro-3'-fluorobiphenyl-3-carboxylic acid?

A common approach involves Suzuki-Miyaura cross-coupling between halogenated aryl halides and boronic acids. For example, 3-chloro-4-fluorophenylboronic acid can be coupled with 3-bromobenzoic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers verify the structural integrity of synthesized this compound?

Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and aromatic coupling constants), FT-IR (to identify carboxylic acid C=O stretching at ~1700 cm⁻¹), and HRMS for molecular ion validation. Melting point analysis (e.g., 241–243°C for structural analogs ) and HPLC purity checks (>98%) are also recommended .

Q. What solvents and reaction conditions minimize side products during synthesis?

Polar aprotic solvents like DMF or toluene at 80–100°C under inert atmosphere (N₂/Ar) reduce oxidation byproducts. Catalytic systems (e.g., PdCl₂(dppf) with K₂CO₃ base) improve regioselectivity. Microwave-assisted synthesis can shorten reaction times by 50% while maintaining yields .

Advanced Research Questions

Q. How do computational methods aid in optimizing reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for cross-coupling steps. Tools like Gaussian or ORCA simulate regioselectivity in halogenated biphenyl systems. ICReDD’s workflow integrates these with experimental data to refine catalyst choices (e.g., Cu vs. Pd) and solvent polarity .

Q. What strategies resolve contradictions in biological activity data for fluorinated biphenylcarboxylic acids?

Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities or stereochemical variations. Use LC-MS to confirm batch consistency and docking simulations (AutoDock Vina) to assess binding affinity variations across enantiomers. Comparative studies with analogs (e.g., 3'-fluorobiphenyl-4-carboxylic acid ) clarify structure-activity relationships (SAR) .

Q. How can enzymatic synthesis improve yield for chiral derivatives of this compound?

Lipases (e.g., Candida antarctica) catalyze enantioselective esterification of the carboxylic acid group. Optimize pH (6.5–7.5) and temperature (35–45°C) to achieve >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (Chiralpak IA column) .

Methodological Challenges and Solutions

Q. Why do crystallization attempts fail for this compound, and how can this be mitigated?

Fluorine and chlorine substituents create steric hindrance, disrupting crystal lattice formation. Use mixed solvents (e.g., ethanol/water) with slow evaporation. Seeding with isomorphic crystals (e.g., 4-hydroxybiphenyl-3-carboxylic acid ) can induce nucleation.

Q. What analytical techniques differentiate between ortho, meta, and para substitution patterns in fluorobiphenyl analogs?

NOESY NMR identifies spatial proximity of substituents, while X-ray crystallography provides definitive structural confirmation. For rapid screening, compare HPLC retention times against known standards (e.g., 4'-fluorobiphenyl-4-carbaldehyde ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.